2-benzamido-N-(3-hydroxypropyl)benzamide
Overview
Description
2-Benzamido-N-(3-hydroxypropyl)benzamide is an organic compound belonging to the benzamide class Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzamido-N-(3-hydroxypropyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods: Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. for functionalized molecules, milder conditions such as those involving ultrasonic irradiation and reusable catalysts are preferred .
Chemical Reactions Analysis
Types of Reactions: 2-Benzamido-N-(3-hydroxypropyl)benzamide can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Benzamido-N-(3-hydroxypropyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound finds applications in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-benzamido-N-(3-hydroxypropyl)benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit certain enzymes, such as serine proteases, by binding to their active sites . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
2-Benzamido-N-benzylbenzamide: Exhibits similar structural features but with a benzyl group instead of a hydroxypropyl group.
N-(3-Hydroxypropyl)benzamide: Lacks the additional benzamido group, making it less complex.
Uniqueness: 2-Benzamido-N-(3-hydroxypropyl)benzamide is unique due to its dual functional groups (benzamido and hydroxypropyl), which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler benzamide derivatives.
Properties
IUPAC Name |
2-benzamido-N-(3-hydroxypropyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-12-6-11-18-17(22)14-9-4-5-10-15(14)19-16(21)13-7-2-1-3-8-13/h1-5,7-10,20H,6,11-12H2,(H,18,22)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJOGWABCOTXOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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